4-Methyl-2-[(2-phenylethyl)sulfanyl]quinazoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(2-phenylethyl)sulfanyl]quinazoline typically involves the reaction of 4-methylquinazoline with 2-phenylethylthiol under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used can be dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(2-phenylethyl)sulfanyl]quinazoline can undergo various chemical reactions, including:
Substitution: The quinazoline ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2-[(2-phenylethyl)sulfanyl]quinazoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(2-phenylethyl)sulfanyl]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Anilino-2-(methylsulfanyl)quinazoline
- 6,7,8-Trifluoro-2-(methylsulfanyl)quinazoline
- 4-Chloro-6,7,8-trifluoro-2-(methylsulfanyl)quinazoline
Uniqueness
4-Methyl-2-[(2-phenylethyl)sulfanyl]quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of the 2-phenylethylsulfanyl group enhances its lipophilicity and potential interactions with biological targets .
Properties
Molecular Formula |
C17H16N2S |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-methyl-2-(2-phenylethylsulfanyl)quinazoline |
InChI |
InChI=1S/C17H16N2S/c1-13-15-9-5-6-10-16(15)19-17(18-13)20-12-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 |
InChI Key |
OWXLDAATULKEOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)SCCC3=CC=CC=C3 |
Origin of Product |
United States |
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